(S)-3-amino-2-methylpropanoic acid

Catalog No.
S582219
CAS No.
4249-19-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-amino-2-methylpropanoic acid

CAS Number

4249-19-8

Product Name

(S)-3-amino-2-methylpropanoic acid

IUPAC Name

(2S)-3-amino-2-methylpropanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

QCHPKSFMDHPSNR-VKHMYHEASA-N

SMILES

CC(CN)C(=O)O

Synonyms

(+)-3-Amino-2-methylpropionic Acid; (2S)-3-Amino-2-methylpropanoic Acid; L-2-methyl-β-Alanine;

Canonical SMILES

CC(CN)C(=O)O

Isomeric SMILES

C[C@@H](CN)C(=O)O

Metabolism and Physiological Roles

(S)-3-Aminoisobutyric acid is a metabolite of thymine, a crucial component of DNA. Studies suggest it might play a role in regulating downstream metabolic pathways related to thymine catabolism and energy production. PubChem, National Institutes of Health: )

Furthermore, research indicates that (S)-3-aminoisobutyric acid levels increase in the blood during exercise, potentially secreted by muscle cells. Its exact role in exercise physiology is still under investigation, but some researchers hypothesize it might be involved in signaling pathways related to muscle fatigue or energy metabolism. Journal of Sports Medicine and Physical Fitness, 2018: )

Potential Applications in Disease Research

Due to its involvement in thymine metabolism, (S)-3-aminoisobutyric acid is gaining interest in the context of diseases linked to thymine catabolism or DNA synthesis. Research is ongoing to explore its potential as a biomarker for specific conditions like certain types of cancer or metabolic disorders. However, further investigation is needed to establish its diagnostic or therapeutic value. Frontiers in Molecular Biosciences, 2020:

Research in Neurodegenerative Diseases

Preliminary studies suggest that (S)-3-aminoisobutyric acid levels might be altered in individuals with neurodegenerative diseases like Alzheimer's disease or Parkinson's disease. The underlying mechanisms and potential implications for these observations require further exploration. Neurological Research, 2019:

(S)-3-amino-2-methylpropanoic acid, also known as (S)-3-aminoisobutyric acid, is a beta-amino acid with the molecular formula C4H9NO2C_4H_9NO_2 and a molecular weight of 103.12 g/mol. It is characterized by its chiral center, where the (S) configuration denotes the specific arrangement of atoms around this center. This compound plays a significant role as a human metabolite and is involved in various biochemical pathways, particularly in the metabolism of branched-chain amino acids .

Research suggests L-BAIBA may influence fat metabolism and energy expenditure through several potential mechanisms, including:

  • Activation of brown adipose tissue (BAT): L-BAIBA may promote the conversion of white fat cells into brown fat cells, which burn more calories to generate heat [].
  • Regulation of β-oxidation: L-BAIBA may increase the breakdown of fatty acids for energy production in the liver [].

These mechanisms are still under investigation, and a clearer understanding of L-BAIBA's role in metabolism requires further research [].

(S)-3-amino-2-methylpropanoic acid participates in several enzymatic reactions. One notable reaction involves its conversion via transamination catalyzed by the enzyme (S)-3-amino-2-methylpropionate transaminase. The reaction can be summarized as follows:

(S)3amino 2 methylpropanoate+2oxoglutarate2methyl 3 oxopropanoate+Lglutamate(S)-3-\text{amino 2 methylpropanoate}+2-\text{oxoglutarate}\rightleftharpoons 2-\text{methyl 3 oxopropanoate}+L-\text{glutamate}

This indicates its role in amino acid metabolism, particularly in the degradation pathways of valine, leucine, and isoleucine .

(S)-3-amino-2-methylpropanoic acid exhibits several biological activities. As a metabolite, it contributes to various physiological processes, including muscle metabolism and energy production. Its presence has been linked to enhanced exercise performance and recovery due to its role in amino acid metabolism and potential effects on muscle protein synthesis .

Additionally, studies suggest that it may have neuroprotective properties and could influence neurotransmitter systems due to its structural similarities to other amino acids involved in neurotransmission .

Several methods exist for synthesizing (S)-3-amino-2-methylpropanoic acid:

  • Enzymatic Synthesis: Utilizing (S)-3-amino-2-methylpropionate transaminase to catalyze the transamination reaction.
  • Chemical Synthesis: Starting from simple precursors such as acrolein or other alpha amino acids through various synthetic routes involving protection-deprotection strategies and coupling reactions.
  • Biotransformation: Employing microorganisms or cell cultures that can convert substrates into (S)-3-amino-2-methylpropanoic acid under controlled conditions.

These methods allow for the production of high-purity compounds suitable for research and therapeutic applications.

(S)-3-amino-2-methylpropanoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting metabolic disorders.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing athletic performance and recovery.
  • Research: Utilized in biochemical studies to understand amino acid metabolism and enzyme functions .

Research into the interactions of (S)-3-amino-2-methylpropanoic acid with other biomolecules reveals its potential effects on various metabolic pathways. Interaction studies have shown that it may influence the activity of enzymes involved in amino acid metabolism, particularly those related to branched-chain amino acids . Furthermore, its structural characteristics allow it to interact with neurotransmitter receptors, suggesting a role in modulating neural activity.

(S)-3-amino-2-methylpropanoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
(R)-3-amino-2-methylpropanoic acidMirror image of (S) formDifferent biological activity due to stereochemistry
3-Aminoisobutyric acidSame molecular formulaLacks chirality; not a beta-amino acid
Beta-AlanineC4H9NO2No methyl group at the second carbon; different function
L-LeucineC6H13NO2Branched-chain amino acid; larger side chain

The uniqueness of (S)-3-amino-2-methylpropanoic acid lies in its specific stereochemistry and its role as a beta-amino acid, which distinguishes it from other similar compounds that may have different biological activities or structural properties.

Physical Description

Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

Melting Point

175 - 177 °C

UNII

H1WR898GX7

Wikipedia

(S)-3-aminoisobutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Modify: 2023-08-15

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